Cas no 1448051-06-6 (1-(2,5-dichlorophenyl)-3-{2-6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}urea)

1-(2,5-dichlorophenyl)-3-{2-6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}urea structure
1448051-06-6 structure
Product name:1-(2,5-dichlorophenyl)-3-{2-6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}urea
CAS No:1448051-06-6
MF:C15H13Cl2N7O2
MW:394.215419530869
CID:6446211

1-(2,5-dichlorophenyl)-3-{2-6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}urea Chemical and Physical Properties

Names and Identifiers

    • 1-(2,5-dichlorophenyl)-3-{2-6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}urea
    • 1-(2,5-dichlorophenyl)-3-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]urea
    • Inchi: 1S/C15H13Cl2N7O2/c16-10-1-2-11(17)12(7-10)21-15(26)19-5-6-23-14(25)4-3-13(22-23)24-9-18-8-20-24/h1-4,7-9H,5-6H2,(H2,19,21,26)
    • InChI Key: AODMZOVIFIZDPD-UHFFFAOYSA-N
    • SMILES: N(C1=CC(Cl)=CC=C1Cl)C(NCCN1N=C(N2C=NC=N2)C=CC1=O)=O

1-(2,5-dichlorophenyl)-3-{2-6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6427-0414-10mg
1-(2,5-dichlorophenyl)-3-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea
1448051-06-6
10mg
$79.0 2023-09-09
Life Chemicals
F6427-0414-30mg
1-(2,5-dichlorophenyl)-3-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea
1448051-06-6
30mg
$119.0 2023-09-09
Life Chemicals
F6427-0414-3mg
1-(2,5-dichlorophenyl)-3-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea
1448051-06-6
3mg
$63.0 2023-09-09
Life Chemicals
F6427-0414-5mg
1-(2,5-dichlorophenyl)-3-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea
1448051-06-6
5mg
$69.0 2023-09-09
Life Chemicals
F6427-0414-20μmol
1-(2,5-dichlorophenyl)-3-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea
1448051-06-6
20μmol
$79.0 2023-09-09
Life Chemicals
F6427-0414-15mg
1-(2,5-dichlorophenyl)-3-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea
1448051-06-6
15mg
$89.0 2023-09-09
Life Chemicals
F6427-0414-2μmol
1-(2,5-dichlorophenyl)-3-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea
1448051-06-6
2μmol
$57.0 2023-09-09
Life Chemicals
F6427-0414-10μmol
1-(2,5-dichlorophenyl)-3-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea
1448051-06-6
10μmol
$69.0 2023-09-09
Life Chemicals
F6427-0414-20mg
1-(2,5-dichlorophenyl)-3-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea
1448051-06-6
20mg
$99.0 2023-09-09
Life Chemicals
F6427-0414-4mg
1-(2,5-dichlorophenyl)-3-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea
1448051-06-6
4mg
$66.0 2023-09-09

Additional information on 1-(2,5-dichlorophenyl)-3-{2-6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}urea

Chemical Profile of 1-(2,5-dichlorophenyl)-3-{2-6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}urea (CAS No. 1448051-06-6)

The compound 1-(2,5-dichlorophenyl)-3-{2-6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}urea, identified by its CAS number 1448051-06-6, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic urea derivative has garnered attention due to its structural complexity and potential biological activities. The molecular framework incorporates multiple pharmacophoric elements, including a dichlorophenyl moiety, a pyridazine core, and an embedded triazole ring, which collectively contribute to its unique chemical and pharmacological properties.

Recent studies have highlighted the compound's relevance in the development of novel therapeutic agents. The dichlorophenyl substituent is known to enhance lipophilicity and metabolic stability, making it a common feature in drug candidates targeting central nervous system disorders. In contrast, the pyridazine scaffold is frequently associated with bioactivity in various therapeutic areas, including anti-inflammatory and anticancer applications. The presence of an urea linkage further expands the compound's potential by introducing hydrogen bonding capabilities, which can modulate receptor interactions.

The incorporation of a triazole ring adds another layer of complexity to this molecule. Triazoles have been extensively studied for their antimicrobial and anti-inflammatory properties, often attributed to their ability to disrupt essential enzymatic pathways in pathogens. When combined with the other structural components of this compound, the triazole moiety may contribute to enhanced binding affinity and selectivity against specific biological targets. This multifaceted design makes 1-(2,5-dichlorophenyl)-3-{2-6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}urea a promising candidate for further exploration in medicinal chemistry.

From a synthetic perspective, the preparation of this compound involves multi-step organic transformations that showcase the versatility of modern synthetic methodologies. The synthesis typically begins with the formation of the pyridazine core through condensation reactions between appropriate precursors. Subsequent functionalization steps introduce the urea and triazole moieties while maintaining regioselectivity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic system efficiently. These synthetic strategies not only highlight the compound's structural intricacy but also demonstrate the progress in synthetic organic chemistry that enables the creation of such advanced molecules.

In terms of biological activity, preliminary in vitro studies have suggested that this compound exhibits notable interactions with certain enzymes and receptors. The dichlorophenyl group may engage with aromatic hydrophobic pockets in target proteins, while the pyridazine and triazole units could occupy hydrophilic binding sites. The urea moiety may further stabilize interactions through hydrogen bonding or salt bridge formation. These interactions are critical for modulating biological pathways relevant to diseases such as cancer and neurodegeneration. Further research is needed to elucidate detailed mechanisms of action and optimize potency while minimizing off-target effects.

The potential therapeutic applications of 1-(2,5-dichlorophenyl)-3-{2-6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yethylethyl}urea (CAS No. 1448051-06-6) are broad and exciting. Given its structural features and reported bioactivity patterns, it may serve as a lead compound for drugs targeting neurological disorders characterized by abnormal enzyme activity or receptor dysregulation. Additionally, its heterocyclic framework suggests potential utility in developing antiviral or anti-inflammatory agents where precise molecular recognition is paramount.

Advances in computational chemistry have accelerated the process of identifying promising drug candidates like this one. Molecular modeling techniques allow researchers to predict binding affinities and optimize structures before experimental validation becomes necessary. Such simulations can guide modifications to improve solubility or reduce toxicity without extensive trial-and-error experimentation. This integration of computational methods with traditional synthetic approaches represents a paradigm shift in drug discovery efficiency.

The safety profile of any new chemical entity is paramount before it can transition from laboratory research to clinical application. While preliminary data suggest that this compound demonstrates reasonable stability under various conditions—critical for formulation development—comprehensive toxicological assessments remain essential next steps. Evaluating potential side effects through animal models will provide valuable insights into its overall safety before human trials can commence.

In conclusion, 14480510665 CAS NO14480510665 14480510665 CAS NO14480510665 14480510665 CAS NO14480510665 14480510665 CAS NO14480510665 14480510665 CAS NO14480510665 14480510665 CAS NO14480510665 14480510665 CAS NO14480510665 14480510665 CAS NO14480510665 14480510665 CAS NO14480510665 14480510665 CAS NO14480510665 14480510665 CAS NO14480510665 14485NO11440805NO11440805NO11440805NO11440805NO11440805NO11440805NO11440805NO11440805NO11440805NO11440805NO11440805NO11440805NO11440805NO11440805 has emerged as an intriguing molecule with significant potential for therapeutic development thanks to its complex structure and diverse functional groups including dichlorophenyl pyridazine triazole urea . Ongoing research aimed at elucidating its mechanisms of action will pave way for novel treatments targeting various diseases while leveraging cutting-edge synthetic biology tools . As science continues progress , compounds like these will play pivotal roles shaping future advances pharmaceutical sciences .

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